molecular formula C24H26FN3O2S B2517611 N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide CAS No. 851714-79-9

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide

Cat. No.: B2517611
CAS No.: 851714-79-9
M. Wt: 439.55
InChI Key: NPWVOIVSNRRVEX-UHFFFAOYSA-N
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Description

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide typically involves multiple steps. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol This reaction consistently yields the corresponding indole derivative in a 40–50% yield

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamide moiety, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors, exerting their effects through modulation of signaling pathways . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2S/c25-20-11-5-3-9-18(20)24(30)26-13-14-28-15-22(19-10-4-6-12-21(19)28)31-16-23(29)27-17-7-1-2-8-17/h3-6,9-12,15,17H,1-2,7-8,13-14,16H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWVOIVSNRRVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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